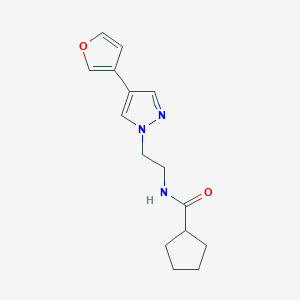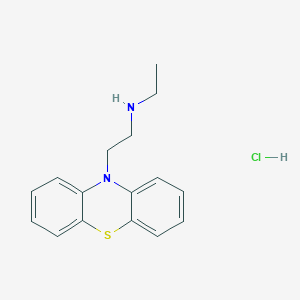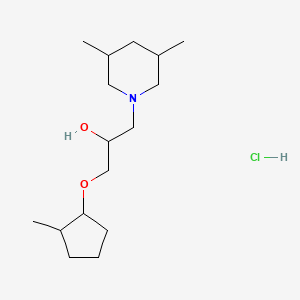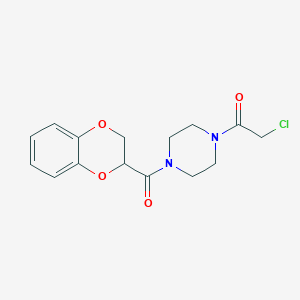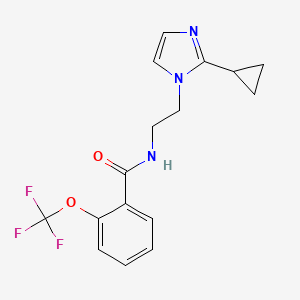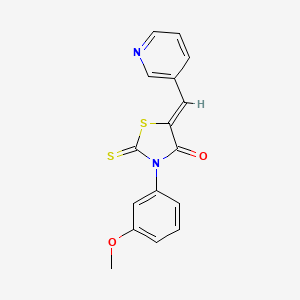
(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound that has shown significant potential in scientific research. This compound is a member of the thiazolidinone family and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Structural Insights : Research has demonstrated various synthetic approaches to create derivatives of thioxothiazolidin-4-one compounds, revealing their potential in generating a wide range of structurally diverse molecules. These synthetic methods often involve reactions with nitrile oxides or through Knoevenagel condensation, providing valuable insights into their chemical behavior and structure-activity relationships (Kandeel & Youssef, 2001).
Crystal Structure and Computational Studies : Detailed crystallographic studies and computational analyses have been conducted to understand the molecular and solid-state structures of these compounds. Such studies include X-ray diffraction and density functional theory (DFT) analyses, which help elucidate the conformation, geometry, and electronic properties of these molecules (Rahmani et al., 2017), (Khelloul et al., 2016).
Applications in Material Science
- Corrosion Inhibition : A study focused on thiazole-based pyridine derivatives highlighted their potential as corrosion inhibitors for mild steel. These compounds show significant efficiency in preventing corrosion, making them valuable for industrial applications where metal preservation is critical (Chaitra et al., 2016).
Biological Applications
Antimicrobial and Antitumor Activities : Investigations into the biological activities of thioxothiazolidin-4-one derivatives have shown promising antimicrobial and antitumor properties. These studies suggest that the structural features of these compounds contribute to their biological efficacy, with potential implications for developing new therapeutic agents (Xun-Zhong et al., 2020), (Feitoza et al., 2012).
Electrochemical Properties and Applications : Some studies have explored the electrochemical aspects of thioxothiazolidin-4-one derivatives, revealing their potential in electronic and photonic devices due to their interesting redox behaviors and nonlinear optical properties. These findings underscore the versatility of these compounds in various scientific domains (Majouga et al., 2005), (Bensafi et al., 2021).
properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-6-2-5-12(9-13)18-15(19)14(22-16(18)21)8-11-4-3-7-17-10-11/h2-10H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLPNUHJHLZOIG-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

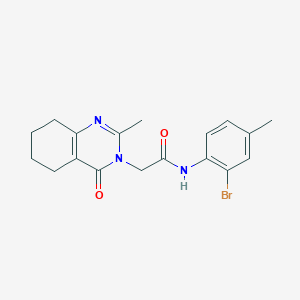
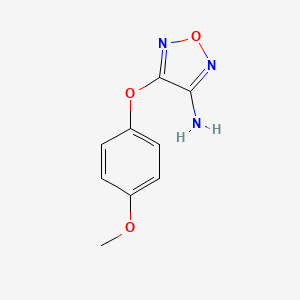
![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)
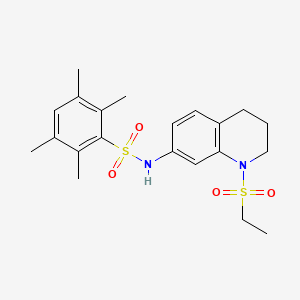
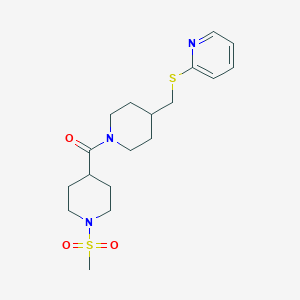
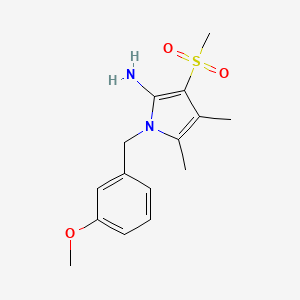
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2635534.png)
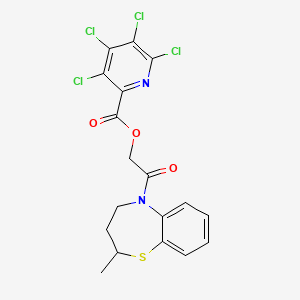
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)
